molecular formula C16H9FN2O3 B2422932 3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 895792-53-7

3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2422932
CAS No.: 895792-53-7
M. Wt: 296.257
InChI Key: KQIFXRHEXJMYFO-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the benzofuro[3,2-d]pyrimidine family, which is known for its diverse pharmacological properties, including antitumor and analgesic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the aza-Wittig reaction. This method includes the reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different halogen atoms or other functional groups into the molecule.

Scientific Research Applications

3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its dual antitumor and analgesic properties, which are not commonly found in a single compound. This makes it a promising candidate for further research and development in both cancer therapy and pain management .

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIFXRHEXJMYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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